molecular formula C8H5F4NO2 B6296650 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 90% CAS No. 120934-08-9

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, 90%

Cat. No. B6296650
M. Wt: 223.12 g/mol
InChI Key: WGPHOAZZFWXVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, or TFBD, is a fluorinated benzo-dioxin amine that has been used in a variety of scientific applications. It is a highly versatile molecule, with a wide range of applications in synthetic organic chemistry and biochemistry. TFBD has been used in a variety of laboratory experiments, including synthesis, drug discovery, and analytical chemistry. TFBD is also a valuable tool in the study of biochemical and physiological processes, and has been used to study the mechanisms of action of a variety of drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.

Starting Materials
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid, Thionyl chloride, Ammonia, Sodium fluoride, Dimethylformamide, Hydrogen peroxide, Sodium hydroxide, Acetic acid, Ethanol

Reaction
1. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to 2,3-Dihydro-1,4-benzodioxin-6-yl chloride using thionyl chloride, 2. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-yl chloride to 2,3-Dihydro-1,4-benzodioxin-6-amine using ammonia, 3. Conversion of 2,3-Dihydro-1,4-benzodioxin-6-amine to 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine using sodium fluoride and dimethylformamide, 4. Oxidation of 2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine to the target compound using hydrogen peroxide and sodium hydroxide, 5. Purification of the target compound using acetic acid and ethanol

Mechanism Of Action

TFBD is a highly versatile molecule and has been used to study the mechanisms of action of a variety of drugs. It has been used to study the binding of drugs to their target receptors, as well as to study the effects of drugs on the biochemical and physiological processes of cells. In addition, TFBD has been used to study the pharmacokinetics of drugs, as well as the metabolism of drugs in the body.

Biochemical And Physiological Effects

TFBD has been used to study the biochemical and physiological effects of a variety of drugs. It has been used to study the effects of drugs on the metabolism of cells, as well as the effects of drugs on the transport of molecules across cell membranes. In addition, TFBD has been used to study the effects of drugs on the activity of enzymes, as well as the effects of drugs on the expression of genes.

Advantages And Limitations For Lab Experiments

TFBD has a number of advantages for laboratory experiments. It is a highly versatile molecule, with a wide range of applications in synthetic organic chemistry and biochemistry. It is also relatively easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to the use of TFBD for laboratory experiments. For example, it is not soluble in water and is not stable at high temperatures, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of TFBD. One potential application is the use of TFBD in drug discovery, as it could be used to study the structure and activity of a variety of compounds. It could also be used to study the pharmacokinetics and metabolism of drugs, as well as the effects of drugs on the biochemical and physiological processes of cells. In addition, TFBD could be used to study the effects of drugs on the expression of genes, as well as the effects of drugs on the activity of enzymes. Finally, TFBD could be used to study the binding of drugs to their target receptors, as well as to study the effects of drugs on the transport of molecules across cell membranes.

Scientific Research Applications

TFBD has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery, as it has been used to study the structure and activity of a variety of drugs. In addition, TFBD has been used in analytical chemistry, as it has been used to study the structure and activity of a variety of compounds.

properties

IUPAC Name

2,2,3,6-tetrafluoro-3H-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-3-1-5-6(2-4(3)13)15-8(11,12)7(10)14-5/h1-2,7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPHOAZZFWXVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,7-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine

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